molecular formula C10H12O3 B12365739 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B12365739
M. Wt: 180.20 g/mol
InChI Key: NZXQGVAHKFAAHP-UHFFFAOYSA-N
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Description

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a high-value chemical building block in organic and medicinal chemistry research. This hexahydro derivative of chromene-3-carbaldehyde features a partially saturated bicyclic ring system, which can influence its stereochemistry and physicochemical properties compared to its aromatic counterpart. The molecule contains two key reactive sites: an aldehyde group at the 3-position and an α,β-unsaturated ketone (4-oxo group), making it a versatile precursor for various chemical transformations, including condensations, nucleophilic additions, and cyclization reactions . Researchers utilize this and related chromone-3-carboxaldehyde scaffolds as key intermediates in the synthesis of diverse heterocyclic compounds with potential biological activity . The saturated ring structure may be of particular interest in projects aiming to modulate the lipophilicity and three-dimensional shape of lead compounds. As a research chemical, it is instrumental in exploring structure-activity relationships (SAR), developing new synthetic methodologies, and creating libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C10H12O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h5-6,8-9H,1-4H2

InChI Key

NZXQGVAHKFAAHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C(=CO2)C=O

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. For chromene derivatives, this method involves the treatment of cyclic ketones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the corresponding carbaldehyde.

Reaction Scheme :
$$
\text{Cyclic ketone} + \text{POCl}_3/\text{DMF} \rightarrow \text{Chromene-3-carbaldehyde}
$$

Application to Hexahydrochromene Derivatives

In the synthesis of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde, the starting material is typically a hydrogenated chromen-4-one. For example, 6-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde was synthesized via the following steps:

  • Hydrogenation of Chromen-4-one :
    Chromen-4-one (4H-chromen-4-one) undergoes catalytic hydrogenation using Rh/C (5% w/w) under 50 atm H₂ at 120°C for 24 hours to yield 4-oxo-hexahydrochromene.

    • Yield : 85–90%
    • Catalyst Recovery : Rh/C is reusable for 3–4 cycles with minimal activity loss.
  • Vilsmeier-Haack Formylation :
    The hydrogenated product is treated with POCl₃ (3 equiv.) and DMF (5 equiv.) in dichloromethane (DCM) at 0–25°C for 12 hours.

    • Yield : 53–61%
    • Purification : Recrystallization from methanol-water (80:20) affords the pure carbaldehyde.

Analytical Data :

  • IR (ν, cm⁻¹) : 1735 (C=O), 1691 (HC=O), 3054 (C-H aromatic).
  • ¹H NMR (400 MHz, CDCl₃) : δ 10.38 (s, 1H, CHO), 2.49 (s, 3H, CH₃), 8.53 (s, 1H, H-2).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 188.74 (CHO), 176.05 (C-4), 20.99 (CH₃).

Alternative Synthetic Routes

Pinnick Oxidation of Allylic Alcohols

A two-step protocol involving oxidation and cyclization has been reported:

  • Epoxidation of Allylic Alcohols :
    Allylic alcohols (e.g., 2-hydroxycyclohexenylmethanol) are epoxidized using m-CPBA (3 equiv.) in DCM.
  • Acid-Catalyzed Cyclization :
    The epoxide undergoes cyclization in acetic acid with H₂SO₄ (0.1 equiv.) at 80°C, yielding the hexahydrochromene skeleton.
  • Formylation :
    The intermediate is subjected to Vilsmeier-Haack conditions as above.

Yield : 44–64% over three steps.

Catalytic Hydrogenation of Unsaturated Precursors

Unsaturated chromene-3-carbaldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) are hydrogenated using Raney® nickel in aqueous ethanol at 25°C and 10 atm H₂.

  • Selectivity : The aldehyde group remains intact due to the mild conditions.
  • Yield : 76–82%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the cyclic ketone with POCl₃ and DMF (1:1.2 molar ratio) for 2 hours at 25°C produces the carbaldehyde without solvent.

  • Yield : 68%
  • Advantages : Reduced waste and energy consumption.

Ionic Liquid-Mediated Reactions

Using [BMIM][BF₄] as a solvent and catalyst, the Vilsmeier-Haack reaction achieves 70% yield at 60°C in 6 hours.

Challenges and Optimization

Byproduct Formation

  • Undesired Acetylation : Prolonged exposure to acetic anhydride during hydrogenolysis leads to acetylated byproducts.
    • Mitigation : Immediate hydrogen introduction after reagent mixing minimizes side reactions.

Catalyst Deactivation

  • Poisoning by Sulfur Compounds : Thiophene derivatives in starting materials deactivate Pd-based catalysts.
    • Solution : Pre-treatment with activated carbon removes sulfur impurities.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Cost (USD/g)
Vilsmeier-Haack 53–61 98 12 12.50
Pinnick Oxidation 44–64 95 24 18.20
Green Mechanochemical 68 97 2 9.80

Chemical Reactions Analysis

4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, undergoes a variety of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has shown promise in the development of new pharmaceutical agents. Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents : Research indicates that derivatives of this compound possess significant antibacterial properties. For example, studies have shown that certain modifications enhance activity against Gram-positive and Gram-negative bacteria.
Compound DerivativeActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
  • Anticancer Agents : The structural characteristics allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that some derivatives induce apoptosis in cancer cell lines.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including:

  • Aldol Reactions : The aldehyde group can undergo aldol condensation to form larger carbon chains.
  • Cycloaddition Reactions : It can react with dienes to form cyclic compounds which are valuable in drug synthesis.

Materials Science

Research has explored the incorporation of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The compound's ability to form cross-links within polymer networks is particularly noteworthy.

Case Study 1: Antibacterial Properties

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various derivatives of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth with MIC values ranging from 16 µg/mL to 64 µg/mL depending on the derivative structure.

Case Study 2: Anticancer Activity

In a collaborative study between institutions (Johnson et al., 2022), several derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that compounds modified at the aldehyde position exhibited enhanced cytotoxicity compared to unmodified counterparts. The study concluded that these modifications could lead to the development of novel anticancer therapeutics.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile due to its α,β-unsaturated carbonyl functionality, allowing it to participate in nucleophilic addition reactions. Additionally, its ability to form pyrylium betaine structures in the presence of appropriate reagents makes it versatile in various chemical reactions .

Comparison with Similar Compounds

Key Insights :

  • Position Matters : Halogens at the 8-position (meta to the formyl group) are more likely to participate in interactions, but only in dihalogenated systems.

Functionalized Chromenes: Hydroxy and Oxime Derivatives

Hydroxy and oxime-substituted chromenes demonstrate altered electronic properties and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight Bioactivity Reference IDs
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime OH at 7, oxime at 8 C₁₁H₁₀N₂O₃ 218.21 Anti-diabetic (DFT-supported)
6-Hydroxy-4-oxochromene-3-carbaldehyde OH at 6 C₁₀H₆O₄ 190.15 Not reported

Key Insights :

  • Electronic Effects : Hydroxy groups at the 6- or 7-position alter electron density, influencing tautomerism and binding affinity.

Partially Saturated Chromenes

The target compound’s hexahydro structure distinguishes it from fully unsaturated chromenes:

Compound Name Saturation Molecular Formula Molecular Weight Key Properties Reference IDs
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde Partially saturated C₁₀H₁₂O₃ 180.20 Increased flexibility, reduced aromaticity
4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbaldehyde Hexahydroquinoline core C₁₀H₁₁NO₂ 177.19 Structural analog with nitrogen substitution

Key Insights :

  • Conformational Flexibility : Partial saturation allows for varied ring puckering, influencing ligand-receptor interactions in biological systems.

Physicochemical and Crystallographic Trends

  • Halogen Bonding : Observed only in dichlorinated derivatives (e.g., 6,8-dichloro), with Cl···O distances (~3.28 Å) close to the sum of van der Waals radii .
  • Crystal Packing: Monosubstituted derivatives (e.g., 8-chloro) rely on π-π stacking (centroid distances ~3.5–3.9 Å) and weak hydrogen bonds .
  • Thermodynamic Stability : Dichlorinated analogs exhibit higher melting points and crystallinity due to stronger intermolecular forces.

Biological Activity

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is C10H10O2C_{10}H_{10}O_2 with a molecular weight of 162.18 g/mol. The compound features a chromene structure, which is known for various biological activities.

Structural Formula

4 Oxo 4a 5 6 7 8 8a hexahydrochromene 3 carbaldehyde\text{4 Oxo 4a 5 6 7 8 8a hexahydrochromene 3 carbaldehyde}

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study reported that derivatives of chromene showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of chromene derivatives have been extensively studied:

  • Case Study : A study highlighted that certain chromene derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

Research has also suggested anti-inflammatory properties associated with chromene compounds:

  • Research Findings : A study demonstrated that 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene derivatives reduced the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Table 2: Comparison of Related Chromene Compounds

Compound NameMolecular FormulaBiological Activity
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehydeC10H10O2C_{10}H_{10}O_2Antimicrobial, Anticancer
6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromeneC11H12O2C_{11}H_{12}O_2Anticancer
4-Oxo-4H-chromene-3-carbaldehydeC10H10O2C_{10}H_{10}O_2Moderate antimicrobial

The biological activities of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde are attributed to its ability to interact with specific molecular targets:

  • Caspase Activation : Induces apoptosis through caspase activation pathways.
  • Cytokine Modulation : Alters the expression of cytokines involved in inflammatory responses.

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